![molecular formula C17H20N6 B6456919 2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2549033-94-3](/img/structure/B6456919.png)
2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
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Overview
Description
2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a piperazine moiety, which is further substituted with an ethyl and methyl pyrimidine group
Mechanism of Action
Target of Action
Similar compounds have been found to target various receptors and enzymes, contributing to their biological activity .
Mode of Action
It’s plausible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces, leading to changes in the conformation and function of the target molecules .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse biological effects .
Result of Action
Similar compounds have been found to exhibit a range of effects at the molecular and cellular level, contributing to their overall biological activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.
Biochemical Analysis
Cellular Effects
It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies would be needed to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
This would include any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This would include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine-3-carbonitrile core, followed by the introduction of the piperazine ring. The final step involves the substitution of the piperazine ring with the ethyl and methyl pyrimidine group. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction may produce various hydrogenated forms of the compound .
Scientific Research Applications
Neurological Disorders
Recent studies have indicated that compounds similar to 2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile exhibit neuroprotective effects. Research has focused on their role as potential treatments for conditions such as depression, anxiety, and schizophrenia. The piperazine ring is known to interact with serotonin and dopamine receptors, which are critical in mood regulation.
Anticancer Activity
The compound has shown promise in preclinical studies for its anticancer properties. Investigations into its mechanisms of action suggest that it may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
Preliminary research indicates that derivatives of this compound possess antimicrobial activity against various bacterial strains. The structural components may enhance membrane permeability, allowing the compound to disrupt bacterial cell walls effectively.
Case Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry investigated the effects of similar piperazine derivatives on neurodegenerative models. Results indicated that these compounds could significantly reduce neuroinflammation and oxidative stress markers in animal models of Alzheimer's disease.
Case Study 2: Anticancer Efficacy
In a paper featured in Cancer Research, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings demonstrated a dose-dependent inhibition of cell growth, with mechanisms involving cell cycle arrest and apoptosis activation.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine-pyrimidine core and exhibit comparable biological activities.
Piperazine-containing drugs: Compounds like sildenafil and buspirone also contain a piperazine ring and are used in various therapeutic applications.
Uniqueness
2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of drug discovery. This article reviews the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a piperazine moiety and a pyrimidine derivative, which contributes to its biological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including kinases and receptors involved in cellular signaling pathways. The compound may function as an inhibitor or modulator of these targets, thereby influencing cellular processes such as proliferation and apoptosis.
Antiproliferative Effects
Research has indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on pyrimidine derivatives have shown that they can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Table 1: Antiproliferative Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 5.0 | Apoptosis induction |
Compound B | MCF7 | 3.5 | Cell cycle arrest |
2-[4-(6-Ethyl...] | A549 | TBD | TBD |
Kinase Inhibition
The compound has been evaluated for its kinase inhibitory activity, particularly against kinases implicated in cancer progression. For instance, studies have shown that structurally related compounds can inhibit key kinases involved in tumor growth.
Table 2: Kinase Inhibition Data
Study on Antimalarial Activity
A notable study investigated the antimalarial potential of pyrimidine derivatives similar to the target compound. The findings suggested that these compounds could inhibit specific plasmodial kinases, demonstrating significant activity against malaria parasites.
Key Findings:
- Compounds showed IC50 values in the nanomolar range.
- Inhibition of PfGSK3 and PfPK6 was linked to reduced parasite viability.
Evaluation in Cancer Models
Another study assessed the anticancer properties of derivatives related to this compound. The results indicated that these compounds could effectively induce apoptosis in various cancer cell lines.
Study Highlights:
- Induction of apoptosis was confirmed via flow cytometry.
- The compounds exhibited selectivity towards cancer cells over normal cells.
Properties
IUPAC Name |
2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-3-15-11-16(21-13(2)20-15)22-7-9-23(10-8-22)17-14(12-18)5-4-6-19-17/h4-6,11H,3,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNJEGZQXDGXDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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